molecular formula C10H11BrClNO B14055367 1-(2-Amino-3-(bromomethyl)phenyl)-3-chloropropan-1-one

1-(2-Amino-3-(bromomethyl)phenyl)-3-chloropropan-1-one

Cat. No.: B14055367
M. Wt: 276.56 g/mol
InChI Key: IDKPIDPHHUXKKX-UHFFFAOYSA-N
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Description

1-(2-Amino-3-(bromomethyl)phenyl)-3-chloropropan-1-one is an organic compound with a complex structure, featuring both amino and bromomethyl functional groups attached to a phenyl ring, along with a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-(bromomethyl)phenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common method starts with the bromination of a suitable precursor, followed by amination and chlorination steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-3-(bromomethyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(2-Amino-3-(bromomethyl)phenyl)-3-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-(bromomethyl)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromomethyl and chloropropanone groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-(2-Amino-3-(chloromethyl)phenyl)-3-chloropropan-1-one
  • 1-(2-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-one

Uniqueness: 1-(2-Amino-3-(bromomethyl)phenyl)-3-chloropropan-1-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both bromomethyl and chloropropanone groups allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[2-amino-3-(bromomethyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H11BrClNO/c11-6-7-2-1-3-8(10(7)13)9(14)4-5-12/h1-3H,4-6,13H2

InChI Key

IDKPIDPHHUXKKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)CCCl)N)CBr

Origin of Product

United States

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